molecular formula C14H21BN2O4 B2430520 Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate CAS No. 2304635-45-6

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate

Cat. No. B2430520
CAS RN: 2304635-45-6
M. Wt: 292.14
InChI Key: AAMVFZOJYQUKKP-UHFFFAOYSA-N
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Description

Compounds with a tetramethyl-1,3,2-dioxaborolan-2-yl group are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are typically colorless to yellow liquids or semi-solids .


Synthesis Analysis

While specific synthesis methods for your compound were not found, compounds with similar structures are often synthesized through substitution reactions .


Molecular Structure Analysis

The molecular structure of similar compounds includes a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to a larger organic molecule . The exact structure would depend on the specific compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of around 240.11 g/mol and a lack of hydrogen bond donors . They are typically colorless to yellow liquids or semi-solids .

Scientific Research Applications

Organic Synthesis Intermediate

This compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It’s an important raw material in the synthesis of diaryl derivatives acting as FLAP regulators .

Suzuki-Miyaura Coupling

The compound is used in the Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Drug Synthesis

In the organic synthesis of drugs, boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .

Enzyme Inhibitors

In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and also be used to treat anticancer drugs .

Fluorescent Probes

Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .

Drug Carriers

Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica .

Protodeboronation

The compound can be used in catalytic protodeboronation of pinacol boronic esters, a valuable but unknown transformation . This process allows for formal anti-Markovnikov alkene hydromethylation .

Acetylcholinesterase Inhibitors

A novel series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were designed, synthesized and evaluated as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease .

Safety and Hazards

Specific safety and hazard information for your compound was not found in the available literature .

properties

IUPAC Name

ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-6-19-12(18)7-11-16-8-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMVFZOJYQUKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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